2-(3-Fluorophenyl)-N-hydroxyacetimidamide
Description
Significance of the N-Hydroxyacetimidamide Moiety in Chemical Biology
The N-hydroxyacetimidamide moiety, a functional group characterized by a hydroxyamino group attached to an acetimidoyl carbon, is a key structural feature in various compounds studied within medicinal chemistry and chemical biology. Its significance is largely derived from its role as a versatile intermediate in the synthesis of heterocyclic compounds, such as oxadiazoles, which are explored for their biological activities. myskinrecipes.com The N-hydroxyacetimidamide functional group is also recognized for its ability to act as a chelating agent for metal ions. myskinrecipes.com
This chelating ability is particularly relevant in the design of enzyme inhibitors. Many enzymes, especially metalloenzymes, have a metal ion in their active site that is crucial for their catalytic function. The N-hydroxyacetimidamide moiety can coordinate with this metal ion, thereby inhibiting the enzyme's activity. This mechanism is a cornerstone of the therapeutic action of several classes of drugs. For instance, hydroxamic acid derivatives, which are structurally related to N-hydroxyacetimidamides, are well-known inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in gene regulation. nih.gov The hydroxamic acid group in these inhibitors chelates the zinc ion in the HDAC active site, leading to potent inhibition. nih.gov
The N-hydroxyacetimidamide moiety is considered a bioisostere of the carboxylic acid group, meaning it has similar physical and chemical properties that allow it to mimic the carboxylic acid in biological systems. This bioisosteric relationship is advantageous in drug design, as it can lead to improved pharmacokinetic properties, such as enhanced cell permeability and metabolic stability, compared to the corresponding carboxylic acid.
Overview of Fluorinated Organic Compounds in Chemical Biology Research
The introduction of fluorine into organic molecules has become a powerful and widely used strategy in modern drug discovery and chemical biology. numberanalytics.com The unique properties of the fluorine atom can profoundly influence the biological activity of a compound. lew.ro Fluorine is the most electronegative element, and its presence can alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity for its biological target. lew.rochimia.ch
One of the most significant effects of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. chimia.ch This can increase the half-life of a drug in the body, allowing for less frequent administration. wikipedia.org Furthermore, the introduction of fluorine can block sites of metabolism on a molecule, preventing its inactivation and prolonging its therapeutic effect. wikipedia.org
Fluorination can also modulate a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. chimia.chnih.gov The strategic placement of fluorine atoms can fine-tune the lipophilicity of a compound to optimize its passage through cell membranes and its interaction with target proteins. wikipedia.orggmpplastic.com Moreover, the high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency. numberanalytics.comresearchgate.net The use of fluorinated compounds is widespread, with estimates suggesting that around 20% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.comwikipedia.orgnih.gov
Table 1: Impact of Fluorine Substitution on Molecular Properties in Chemical Biology
| Property | Effect of Fluorination | Rationale |
|---|---|---|
| Metabolic Stability | Generally increased | The high strength of the carbon-fluorine bond makes it resistant to enzymatic cleavage. chimia.ch |
| Lipophilicity | Can be increased or decreased | Fluorine is lipophilic, but its strong electron-withdrawing nature can reduce the basicity of nearby amines, affecting overall lipophilicity. nih.gov |
| Binding Affinity | Often enhanced | Fluorine can participate in favorable electrostatic interactions and hydrogen bonds with protein targets. numberanalytics.comresearchgate.net |
| Acidity/Basicity (pKa) | Can be significantly altered | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups. nih.gov |
| Conformation | Can influence molecular shape | The introduction of fluorine can induce specific conformational preferences in a molecule. |
Research Landscape of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide and Related Analogues
The specific compound, this compound, combines the N-hydroxyacetimidamide scaffold with a fluorinated phenyl ring. This combination of structural features makes it a compound of interest for academic research, particularly in the context of developing novel enzyme inhibitors or chemical probes to study biological processes.
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its structure suggests potential applications based on the known properties of its constituent moieties. The N-hydroxyacetimidamide group provides a potential metal-binding pharmacophore, while the 3-fluorophenyl group can enhance metabolic stability and modulate binding interactions.
Research into structurally related analogues often involves their synthesis and evaluation as inhibitors of various enzymes. The general synthetic route to such compounds often involves the reaction of a substituted phenylacetonitrile (B145931) with hydroxylamine (B1172632). The resulting amidoxime (B1450833) can then be evaluated for its biological activity. For example, studies on similar hydroxamic acid derivatives have demonstrated their potential as inhibitors of enzymes like histone deacetylases and urease. nih.govmedchemexpress.com The synthesis of related acetamide (B32628) derivatives often involves multi-step reactions, including the formation of azide (B81097) intermediates followed by click chemistry or coupling reactions. mdpi.comnih.gov
Table 2: Physicochemical Properties of N'-Hydroxyacetimidamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C2H6N2O | myskinrecipes.comnih.govbldpharm.com |
| Molecular Weight | 74.08 g/mol | myskinrecipes.comnih.gov |
| CAS Number | 22059-22-9 | myskinrecipes.comnih.govbldpharm.com |
| IUPAC Name | N'-hydroxyethanimidamide | nih.gov |
The research landscape for this compound itself is still developing. However, the foundational knowledge of its core chemical scaffolds provides a strong basis for its investigation as a potentially bioactive molecule. Future research will likely focus on its synthesis, characterization, and evaluation in various biological assays to elucidate its specific activities and potential applications in chemical biology.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSPBYILTXWKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925252-32-0 | |
| Record name | [C(Z)]-3-Fluoro-N-hydroxybenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Chemical Derivatization of 2 3 Fluorophenyl N Hydroxyacetimidamide
Established Synthetic Routes for N-Hydroxyacetimidamides
The synthesis of N-hydroxyacetimidamides, also known as amidoximes, is a well-established transformation in organic chemistry. The most common and direct method involves the reaction of a nitrile with hydroxylamine (B1172632). This reaction is typically carried out in the presence of a base, such as sodium carbonate or an amine, to neutralize the acidic hydroxylamine salt and to facilitate the nucleophilic addition of hydroxylamine to the nitrile carbon.
The general mechanism involves the initial attack of the hydroxylamine nitrogen on the electrophilic carbon of the nitrile group, followed by proton transfer to form the N-hydroxyacetimidamide. The reaction conditions can be varied in terms of solvent, temperature, and the nature of the base to optimize the yield and purity of the product. Alcohols, such as ethanol (B145695) or methanol, are commonly used as solvents.
An alternative, though less direct, route involves the conversion of a nitrile to a thioamide, which is then treated with hydroxylamine. This method can be advantageous in cases where the direct reaction of the nitrile with hydroxylamine is sluggish or leads to side products.
Strategies for the Introduction of 3-Fluorophenyl Moieties in Acetimidamide Synthesis
The key starting material for the synthesis of 2-(3-fluorophenyl)-N-hydroxyacetimidamide is 2-(3-fluorophenyl)acetonitrile. The introduction of the 3-fluorophenyl group is therefore achieved through the synthesis of this precursor. A common and effective method for the preparation of 2-(3-fluorophenyl)acetonitrile is the nucleophilic substitution of a 3-fluorobenzyl halide with a cyanide salt.
For instance, 3-fluorobenzyl bromide or chloride can be reacted with sodium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism to afford 2-(3-fluorophenyl)acetonitrile in good yield.
Another approach involves the cyanation of 3-fluorobenzaldehyde. This can be achieved through various methods, including the use of cyanohydrin derivatives or other cyanating agents. Once 2-(3-fluorophenyl)acetonitrile is obtained, it can be converted to this compound using the established methods described in section 2.1.
Optimization of Reaction Conditions and Yield for Academic Research Synthesis
In an academic research setting, the optimization of reaction conditions is crucial for maximizing the yield and purity of this compound, while also considering factors such as reaction time and cost-effectiveness. A typical optimization process would involve a systematic variation of key reaction parameters.
A plausible synthetic route involves the reaction of 2-(3-fluorophenyl)acetonitrile with hydroxylamine hydrochloride in the presence of a base. The following table illustrates a hypothetical optimization study for this reaction.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaHCO₃ (1.5) | Ethanol | 25 | 24 | 45 |
| 2 | Na₂CO₃ (1.5) | Ethanol | 25 | 24 | 60 |
| 3 | Na₂CO₃ (1.5) | Ethanol | 50 | 12 | 75 |
| 4 | Na₂CO₃ (2.0) | Ethanol | 50 | 12 | 82 |
| 5 | Et₃N (2.0) | Methanol | 50 | 12 | 78 |
| 6 | Na₂CO₃ (2.0) | Ethanol/Water (4:1) | 50 | 12 | 85 |
| 7 | Na₂CO₃ (2.0) | Ethanol | Reflux | 6 | 88 |
Interactive Data Table:
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaHCO₃ (1.5) | Ethanol | 25 | 24 | 45 |
| 2 | Na₂CO₃ (1.5) | Ethanol | 25 | 60 | 60 |
| 3 | Na₂CO₃ (1.5) | Ethanol | 50 | 12 | 75 |
| 4 | Na₂CO₃ (2.0) | Ethanol | 50 | 12 | 82 |
| 5 | Et₃N (2.0) | Methanol | 50 | 12 | 78 |
| 6 | Na₂CO₃ (2.0) | Ethanol/Water (4:1) | 50 | 12 | 85 |
| 7 | Na₂CO₃ (2.0) | Ethanol | Reflux | 6 | 88 |
Based on these hypothetical findings, the optimal conditions for the academic synthesis of this compound would involve using 2.0 equivalents of sodium carbonate as the base in refluxing ethanol for 6 hours, leading to a high yield of the desired product.
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of structural analogues and derivatives of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and to improve the pharmacological properties of the lead compound.
Fluorination Pattern Variations and Their Synthetic Implications
Varying the position and number of fluorine atoms on the phenyl ring can significantly impact the electronic properties and metabolic stability of the molecule. The synthesis of these analogues would start from the corresponding fluorinated benzyl (B1604629) halides or benzaldehydes.
| Analogue | Starting Material | Synthetic Implication |
| 2-(2-Fluorophenyl)-N-hydroxyacetimidamide | 2-Fluorobenzyl chloride | The ortho-fluorine may introduce steric hindrance, potentially affecting reaction rates. |
| 2-(4-Fluorophenyl)-N-hydroxyacetimidamide | 4-Fluorobenzyl chloride | Generally, the synthesis is straightforward with no significant electronic or steric issues. |
| 2-(2,3-Difluorophenyl)-N-hydroxyacetimidamide | 2,3-Difluorobenzyl bromide | Increased electron-withdrawing nature of the ring might slightly alter reactivity. |
| 2-(3,5-Difluorophenyl)-N-hydroxyacetimidamide | 3,5-Difluorobenzyl bromide | Symmetrical structure, straightforward synthesis. |
Interactive Data Table:
| Analogue | Starting Material | Synthetic Implication |
|---|---|---|
| 2-(2-Fluorophenyl)-N-hydroxyacetimidamide | 2-Fluorobenzyl chloride | The ortho-fluorine may introduce steric hindrance, potentially affecting reaction rates. |
| 2-(4-Fluorophenyl)-N-hydroxyacetimidamide | 4-Fluorobenzyl chloride | Generally, the synthesis is straightforward with no significant electronic or steric issues. |
| 2-(2,3-Difluorophenyl)-N-hydroxyacetimidamide | 2,3-Difluorobenzyl bromide | Increased electron-withdrawing nature of the ring might slightly alter reactivity. |
| 2-(3,5-Difluorophenyl)-N-hydroxyacetimidamide | 3,5-Difluorobenzyl bromide | Symmetrical structure, straightforward synthesis. |
Modifications of the Acetimidamide Linker and N-Hydroxy Group
Modifications to the acetimidamide linker and the N-hydroxy group can be achieved through various chemical transformations. For example, the N-hydroxy group can be acylated or alkylated to produce ester or ether derivatives, respectively. The amino group of the acetimidamide can also be derivatized.
N-Acyloxy Derivatives: Reaction of this compound with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyloxyacetimidamide.
N-Alkoxy Derivatives: Alkylation of the N-hydroxy group can be achieved using an alkyl halide in the presence of a suitable base.
N-Substituted Derivatives: The primary amine of the acetimidamide can undergo condensation reactions with aldehydes or ketones to form Schiff bases, or it can be acylated.
Incorporation into Diverse Core Scaffolds for Biological Research
The this compound moiety can be incorporated into larger, more complex molecules, particularly heterocyclic scaffolds, which are prevalent in many pharmaceuticals. mdpi.comnih.gov The N-hydroxyacetimidamide group is a versatile synthon for the construction of various five-membered heterocycles.
For example, it can react with various electrophiles to form oxadiazoles, a common motif in medicinal chemistry. The reaction with a carboxylic acid derivative, for instance, can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring. Similarly, reaction with phosgene (B1210022) or its equivalents can yield oxadiazolones. These reactions significantly expand the chemical space around the core this compound structure, providing a diverse library of compounds for biological screening.
Molecular Mechanism of Action and Biological Target Engagement Studies
Identification of Protein and Enzymatic Targets of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide
The molecular structure of this compound, particularly its hydroxamic acid-like moiety (-N-OH), makes it a candidate for inhibiting various metalloenzymes. This functional group is a well-established zinc-binding group (ZBG) and can also chelate other divalent metal ions like nickel (Ni²⁺) and copper (Cu²⁺). acs.orgnih.govnih.govwikipedia.org The following sections explore its interactions with specific enzyme families based on established knowledge of similar chemical structures.
Histone deacetylases (HDACs) are a class of zinc-dependent enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins. nih.govyoutube.com The inhibition of HDACs is a validated strategy in cancer therapy. acs.org The typical pharmacophore model for an HDAC inhibitor consists of three key parts: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. nih.gov
This compound fits this model:
Zinc-Binding Group (ZBG): The N-hydroxyacetimidamide group acts as a hydroxamic acid isostere, a potent ZBG that can form a bidentate coordination complex with the catalytic Zn²⁺ ion. pnas.orgnih.gov This interaction is fundamental to the inhibitory activity of many approved HDAC inhibitors like Vorinostat (SAHA).
Linker: The acetimidamide structure provides the linker.
Cap Group: The 3-fluorophenyl group serves as the cap, which can engage in hydrophobic and specific interactions at the rim of the active site channel. The fluorine atom may further enhance binding selectivity and affinity through specific interactions with amino acid residues in certain HDAC isoforms. nih.gov
The inhibition of HDACs by hydroxamic acid-based compounds leads to the hyperacetylation of proteins like histones and α-tubulin, affecting gene transcription and cell cycle progression. nih.govnih.gov While direct inhibitory data for this compound on specific HDAC isoforms is not broadly published, its structural features strongly suggest it would act as a pan- or selective-HDAC inhibitor.
Table 1: Inhibition of HDAC Isoforms by Representative Hydroxamic Acid-Based Inhibitors This table presents data for well-characterized HDAC inhibitors to illustrate the typical potency of the hydroxamic acid class.
| Inhibitor | Target Isoform(s) | IC₅₀ / Kᵢ |
|---|---|---|
| Vorinostat (SAHA) | Pan-HDAC | IC₅₀ ≈ 50 nM (Class I/II) |
| Panobinostat | Pan-HDAC | Kᵢ = 40 nM (Tyrosinase) |
| Belinostat | Pan-HDAC | IC₅₀ ≈ 27-65 nM (Class I/II) |
Data compiled from various sources illustrating typical inhibitory concentrations. mdpi.com
Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK) is a critical sensor protein in the Unfolded Protein Response (UPR), a cellular stress response pathway activated by endoplasmic reticulum (ER) stress. Under stress, PERK activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn attenuates global protein synthesis while promoting the translation of specific stress-response proteins. This pathway is implicated in various diseases, including cancer and neurodegenerative disorders.
Currently, there is limited direct scientific literature specifically documenting the inhibitory action of this compound on PERK. The established mechanism of PERK activation involves dimerization and autophosphorylation, and its inhibitors typically target the ATP-binding pocket of the kinase domain. While some compounds can indirectly affect ER stress pathways, the chemical structure of this compound does not align with the common scaffolds of known PERK kinase inhibitors. Therefore, a direct inhibitory role is not immediately apparent and would require specific in vitro kinase assays for confirmation. Investigation into the compound's effect on the PERK pathway remains an area for future research.
Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, as the ammonia produced neutralizes gastric acid, allowing the bacteria to colonize the stomach. nih.gov Inhibition of urease is therefore a therapeutic strategy for treating such infections. nih.gov
The active site of urease contains a binuclear nickel center, which is essential for catalysis. nih.gov Hydroxamic acids, such as acetohydroxamic acid (AHA), are well-documented urease inhibitors. nih.govscilit.com The mechanism of inhibition involves the hydroxamic acid moiety chelating the two Ni²⁺ ions in the urease active site. nih.gov This binding blocks the access of the natural substrate, urea, to the catalytic center, thereby competitively inhibiting the enzyme.
Given that this compound possesses a hydroxamic acid-like functional group, it is predicted to act as a potent urease inhibitor through the same mechanism:
The compound enters the active site of the urease enzyme.
The N-hydroxy group chelates the dinickel center, mimicking the transition state of urea hydrolysis.
This stable complex prevents the catalytic breakdown of urea, leading to a reduction in ammonia production.
The fluorophenyl group may further contribute to binding affinity through interactions with hydrophobic pockets within the enzyme's active site.
Table 2: Inhibition of Jack Bean Urease by Representative Inhibitors This table shows inhibitory concentrations for known urease inhibitors, including a reference hydroxamic acid.
| Inhibitor | Mechanism | IC₅₀ |
|---|---|---|
| Acetohydroxamic Acid (AHA) | Competitive (Ni²⁺ Chelation) | ~20-100 µM |
| Thiourea | Competitive | ~100 µM |
| N-(n-butyl)thiophosphoric triamide (NBPT) | Slow-Binding, Competitive | ~0.1 µM |
Data compiled from various scientific sources illustrating a range of potencies and mechanisms. nih.gov
Aminopeptidase N (APN, also known as CD13) is another zinc-dependent metalloenzyme. It is a transmembrane ectoenzyme that cleaves neutral amino acids from the N-terminus of peptides and is involved in various physiological and pathological processes, including tumor cell invasion and angiogenesis.
Like HDACs, APN's catalytic activity relies on a zinc ion in its active site. This makes it a target for inhibitors containing zinc-binding groups. Hydroxamic acid derivatives have been shown to be effective inhibitors of APN. The mechanism of inhibition is analogous to that for HDACs, involving the chelation of the active site Zn²⁺ ion by the hydroxamate functional group. This interaction prevents the binding and subsequent hydrolysis of peptide substrates.
Based on its structure, this compound is expected to bind to and modulate the activity of Aminopeptidase N. The N-hydroxyacetimidamide group would serve as the zinc-chelating moiety, while the fluorophenyl ring could interact with hydrophobic sub-pockets of the enzyme, potentially conferring specificity and enhancing binding affinity.
The hydroxamic acid moiety is a versatile metal-binding group, capable of chelating various metal ions including iron (Fe), copper (Cu), and magnesium (Mg), in addition to zinc (Zn) and nickel (Ni). acs.orgnih.govnih.gov This promiscuity suggests that this compound could potentially interact with a range of other metalloenzymes. In vitro screening assays are essential to determine the compound's broader selectivity profile.
Potential additional targets for which hydroxamic acids have shown inhibitory activity include:
Matrix Metalloproteinases (MMPs): A family of zinc-dependent endopeptidases involved in extracellular matrix degradation, crucial for processes like tissue remodeling, wound healing, and cancer metastasis. acs.org
5-Lipoxygenase (5-LO): An iron-containing enzyme involved in the synthesis of leukotrienes, which are inflammatory mediators. tandfonline.com
Tyrosinase: A copper-containing enzyme that is key to melanin (B1238610) synthesis. mdpi.comnih.gov
Peptide Deformylase (PDF): A metalloenzyme found in bacteria that is essential for protein synthesis.
Comprehensive in vitro screening of this compound against a panel of such metalloenzymes would be necessary to fully elucidate its target profile and selectivity.
Ligand-Target Binding Kinetics and Thermodynamics (In Vitro Characterization)
Understanding the kinetics and thermodynamics of how a ligand like this compound binds to its target is crucial for rational drug design. These studies go beyond simple inhibitory potency (IC₅₀) to describe the dynamics and driving forces of the interaction.
Binding kinetics describe the rates of association (on-rate, kₒₙ) and dissociation (off-rate, kₒff) of the ligand-target complex. bmglabtech.com These parameters determine the equilibrium dissociation constant (K₋), a true measure of affinity, and the residence time of the compound on its target. youtube.com A long residence time (slow kₒff) can often lead to a more durable pharmacological effect. youtube.com
Thermodynamic analysis determines the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) upon binding. These values reveal the forces driving the interaction:
ΔH (Enthalpy): Reflects the energy change from making and breaking bonds, such as hydrogen bonds and van der Waals interactions. Favorable enthalpic interactions are exothermic (negative ΔH).
ΔS (Entropy): Represents the change in disorder of the system. A positive ΔS can result from the release of ordered water molecules from the binding site (the hydrophobic effect).
Table 3: In Vitro Methods for Kinetic and Thermodynamic Characterization
| Parameter | Technique | Principle | Expected Finding for a Hydroxamate Inhibitor |
|---|---|---|---|
| Kinetics (kₒₙ, kₒff, K₋) | Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI) | Measures changes in mass on a sensor surface as the ligand binds to and dissociates from an immobilized target. | The chelation of the metal ion is typically a rapid process, suggesting a fast kₒₙ. The stability of the coordination complex would dictate the kₒff. |
| Thermodynamics (ΔG, ΔH, ΔS) | Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event, allowing for the determination of all thermodynamic parameters in a single experiment. | Binding would be exergonic (negative ΔG). The strong metal chelation and potential hydrogen bonds would likely result in a favorable negative enthalpy (ΔH). The displacement of water could lead to a favorable positive entropy (ΔS). |
| Binding Affinity (Kᵢ, K₋) | Enzyme Inhibition Assays / Fluorescence Polarization | Competitive binding assays or direct binding measurements can be used to determine the inhibitory constant (Kᵢ) or dissociation constant (K₋). nih.gov | For metalloenzyme targets like HDACs or urease, Kᵢ values are expected to be in the nanomolar to low micromolar range, consistent with potent inhibition. nih.govnih.gov |
These in vitro characterization studies are essential to fully understand the molecular interactions of this compound with its biological targets and to guide any future optimization efforts.
Allosteric Modulation and Orthosteric Binding Site Analyses of the Chemical Compound
The interaction between a ligand and its target protein can occur at the primary, or orthosteric, binding site, where the endogenous substrate binds, or at a secondary, allosteric site. cancer.gov Drugs that bind to the orthosteric site are typically competitive inhibitors, directly blocking the substrate from accessing the active site. In contrast, allosteric modulators bind to a different location on the protein, inducing a conformational change that alters the protein's activity. cancer.gov
In the case of Navoximod, evidence strongly points towards a direct, competitive inhibition mechanism at the orthosteric binding site of IDO1. The availability of the crystal structure of human IDO1 in complex with Navoximod (PDB ID: 6O3I) provides detailed insights into its binding mode. guidetopharmacology.org This structural data confirms a direct interaction with the enzyme's active site. Navoximod's inhibitory action results in a Ki (inhibition constant) of 7 nM and an EC50 (half-maximal effective concentration) of 75 nM in enzymatic assays. medchemexpress.comselleckchem.com
While Navoximod acts as an orthosteric inhibitor, the concept of allosteric modulation of IDO1 has been explored with other compounds. For instance, N-acetylserotonin (NAS), a metabolite of the serotonin (B10506) pathway, has been identified as a positive allosteric modulator (PAM) of IDO1. pnas.orgnih.gov Unlike Navoximod, which blocks the enzyme's activity, NAS enhances it by binding to a site distinct from the active site, leading to increased production of kynurenine (B1673888). pnas.orgnih.gov This highlights the potential for different therapeutic strategies targeting IDO1, either through inhibition or enhancement of its activity, depending on the pathological context.
| Compound | Binding Mechanism | Effect on IDO1 Activity | Reference |
|---|---|---|---|
| This compound (Navoximod) | Orthosteric Inhibitor | Inhibition | medchemexpress.comselleckchem.comguidetopharmacology.org |
| N-acetylserotonin (NAS) | Positive Allosteric Modulator (PAM) | Enhancement | pnas.orgnih.gov |
Cellular Pathway Perturbation and Molecular Signaling Research (Non-Human Cellular Models)
The inhibitory effect of Navoximod on the IDO1 enzyme leads to significant perturbations in cellular pathways, primarily by altering the balance of tryptophan and its catabolites in the cellular microenvironment. In various non-human cellular models, Navoximod has demonstrated the ability to reverse the immunosuppressive effects mediated by IDO1.
The primary molecular consequence of IDO1 activity is the depletion of tryptophan and the accumulation of kynurenine. amsbio.com Tryptophan is essential for T-cell proliferation and function, and its depletion can lead to T-cell anergy and apoptosis. amsbio.com Kynurenine and its downstream metabolites can also actively suppress T-cell responses and promote the differentiation of regulatory T cells (Tregs), further contributing to an immunosuppressive environment. amsbio.com
In non-human models, Navoximod has been shown to effectively counteract these effects. In co-culture systems using mouse dendritic cells (DCs) from tumor-draining lymph nodes, Navoximod abrogated IDO-induced suppression of antigen-specific T cells (OT-I) with an ED50 of 120 nM. medchemexpress.comselleckchem.com This restoration of T-cell proliferation and function is a key aspect of its mechanism of action.
Furthermore, studies in mouse tumor models have provided in vivo evidence of Navoximod's impact on cellular signaling and anti-tumor immunity. In mice bearing B16F10 melanoma tumors, the administration of Navoximod significantly enhanced the anti-tumor responses of adoptively transferred T cells. medchemexpress.comselleckchem.com Similarly, in a murine glioma model, Navoximod demonstrated the potential to enhance the efficacy of radiation therapy. selleckchem.com A single oral administration of Navoximod in mice was shown to reduce the concentration of kynurenine in both plasma and tissues by approximately 50%. medchemexpress.comselleckchem.com
These findings in non-human cellular models underscore the potential of Navoximod to modulate the tumor microenvironment by inhibiting the IDO1 pathway, thereby restoring anti-tumor immune responses.
| Model System | Key Finding | Reference |
|---|---|---|
| Mouse Dendritic Cells (in vitro) | Abrogated IDO-induced suppression of antigen-specific T cells (ED50 = 120 nM) | medchemexpress.comselleckchem.com |
| Mouse B16F10 Melanoma Model (in vivo) | Enhanced anti-tumor responses of adoptively transferred T cells | medchemexpress.comselleckchem.com |
| Murine Glioma Model (in vivo) | Potentiated the effects of radiation therapy | selleckchem.com |
| Mice (in vivo) | Reduced plasma and tissue kynurenine levels by ~50% after a single oral dose | medchemexpress.comselleckchem.com |
Structure Activity Relationship Sar Studies and Rational Design of 2 3 Fluorophenyl N Hydroxyacetimidamide Analogues
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide and its analogues is intrinsically linked to a core pharmacophore, which is a common feature in many enzyme inhibitors. This pharmacophore generally consists of three key components: a metal-binding group, a hydrophobic region, and a linker connecting these elements. nih.gov
The N-hydroxyacetimidamide moiety serves as a crucial metal-binding group, often chelating with metal ions like zinc within the active site of metalloenzymes. researchgate.net This interaction is a cornerstone of the inhibitory activity for this class of compounds. The phenyl ring provides a necessary hydrophobic scaffold that can engage in van der Waals and hydrophobic interactions with non-polar residues in the enzyme's binding pocket. The acetimidamide linker provides the correct spatial orientation for these key interactions to occur.
Pharmacophore models for related hydroxamic acid derivatives often highlight the importance of hydrogen bond acceptors, hydrogen bond donors, and hydrophobic features for effective biological activity. ajol.infotandfonline.com For instance, a common pharmacophore model for hydroxamic acid-based histone deacetylase (HDAC) inhibitors includes two hydrogen bond acceptors and three hydrophobic features. ajol.info
Table 1: Key Pharmacophoric Features and Their Postulated Roles
| Feature | Postulated Role in Biological Activity |
| N-hydroxyacetimidamide | Metal chelation in enzyme active site; hydrogen bonding |
| 3-Fluorophenyl group | Hydrophobic interactions; potential for halogen bonding |
| Acetimidamide linker | Provides optimal spatial arrangement of key functional groups |
Impact of Fluorine Substitution on the Biological Activity Profile
The introduction of a fluorine atom to the phenyl ring can profoundly influence the compound's physicochemical properties and, consequently, its biological activity. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom, yet it can significantly alter the electronic distribution and metabolic stability of the molecule. tandfonline.com
The position of the fluorine substituent is critical. In the case of this compound, the fluorine at the meta-position has a distinct electronic effect compared to ortho- or para-substitutions. This substitution can influence the acidity of the N-hydroxyacetimidamide group, which can in turn affect its metal-chelating ability. Furthermore, the carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, potentially increasing the compound's half-life. nih.gov
Studies on related fluorinated compounds have shown that fluorine substitution can enhance binding affinity and cell penetration. tandfonline.com For example, in a series of 7-phenyl-pyrroloquinolinone derivatives, the introduction of a fluorine atom at the 2 or 3-position of the phenyl ring led to potent cytotoxicity. nih.gov However, the effect of fluorine is not universally positive and can sometimes be detrimental to activity, depending on the specific interactions within the target's binding site. acs.org
Stereochemical Effects on Target Binding and Potency in Analogues
While this compound itself is achiral, the introduction of chiral centers into its analogues can have a significant impact on their biological activity. Stereochemistry plays a crucial role in the precise three-dimensional arrangement of a molecule, which is critical for optimal interaction with a chiral biological target like an enzyme or receptor.
The synthesis of chiral hydroxamic acids has been a subject of interest, as different enantiomers of a compound can exhibit markedly different potencies and selectivities. researchgate.netnih.gov For example, in the design of tumor necrosis factor-alpha converting enzyme (TACE) inhibitors, it was found that opposite enantiomers of a cyclopropyl-based hydroxamate scaffold were responsible for activity, each adopting a different binding mode within the enzyme's active site. nih.gov
The development of stereoselective synthetic methods for hydroxamic acid derivatives is therefore a key area of research, enabling the preparation of enantiomerically pure compounds for biological evaluation. acs.orgnih.gov This allows for a detailed understanding of how the spatial orientation of different parts of the molecule affects target engagement and subsequent biological response.
Computational Chemistry Approaches in SAR Development
Computational chemistry has become an indispensable tool in the rational design and optimization of bioactive molecules, including analogues of this compound. These methods provide valuable insights into the structure-activity relationships at a molecular level.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For classes of compounds like hydroxamic acids, 2D and 3D-QSAR models have been developed to predict their inhibitory potency. nih.gov These models often highlight the importance of descriptors such as molar refractivity, topological charge indices, and van der Waals surface area in determining biological activity. nih.gov A 3D-QSAR model for hydroxamic acid derivatives identified favorable and unfavorable regions for hydrogen bond donor, acceptor, and hydrophobic features, providing a guide for the design of more potent analogues. tandfonline.com
Table 2: Examples of Descriptors Used in QSAR Models for Related Compounds
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Electronic | Global Topological Charge Index | Influences electrostatic interactions with the target |
| Steric | Molar Refractivity | Relates to the volume and polarizability of the molecule |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions |
| 3D Field | CoMFA/CoMSIA Fields | Maps steric and electrostatic interaction fields |
Molecular Docking and Dynamics Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. youtube.com For analogues of this compound, docking studies can elucidate how the molecule fits into the active site of a target enzyme and identify key interactions, such as the chelation of the hydroxamate group with a metal ion and the interactions of the fluorophenyl ring. nih.gov Such studies have been instrumental in understanding the selectivity of some inhibitors. acs.org
Molecular dynamics (MD) simulations can further refine the understanding of the binding process by simulating the movement of the ligand and protein over time. youtube.com MD simulations can reveal the stability of the ligand-protein complex and the role of solvent molecules in the binding interface, which is particularly relevant for fluorinated compounds that can influence water networks. nih.govnih.gov
De Novo Design Strategies for Optimized Analogues in Research
De novo design involves the computational creation of novel molecular structures with desired properties. biorxiv.org In the context of enzyme inhibitors, this can involve designing a molecule that fits perfectly into the active site of a target enzyme. The hydroxamate "warhead" is a common starting point for the de novo design of metalloproteinase inhibitors. nih.gov By combining this key functional group with different scaffold and substituent combinations, novel and potentially more potent and selective inhibitors can be designed and subsequently synthesized and tested. This approach has been successfully used to identify novel TACE inhibitors. nih.gov
Advanced Analytical and Biophysical Characterization Methodologies for Research on 2 3 Fluorophenyl N Hydroxyacetimidamide
Spectroscopic Methods for Structure Elucidation (e.g., NMR, Mass Spectrometry)
The precise chemical structure of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the atomic arrangement and mass of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in determining the molecular structure. In a typical analysis, the compound is dissolved in a deuterated solvent, such as DMSO-d₆. nih.gov
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-fluorophenyl group, the methylene (B1212753) protons, and the protons of the N-hydroxyacetimidamide group. The fluorine atom will cause characteristic splitting patterns for the adjacent aromatic protons.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms in the fluorinated phenyl ring will show coupling with the fluorine atom, which is a key diagnostic feature.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |
| Chemical Shift (ppm) | Assignment |
| 10.5 (s, 1H) | N-OH |
| 7.4-7.2 (m, 4H) | Aromatic-H |
| 3.6 (s, 2H) | CH₂ |
| 5.8 (br s, 2H) | NH₂ |
| Note: This is a hypothetical data table based on known chemical shifts for similar functional groups and the influence of fluorine substitution. Actual experimental values may vary. |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) are common techniques. The fragmentation pattern of related N-monosubstituted 2-phenylacetamides often involves cleavage alpha to the carbonyl group. nih.gov For this compound, fragmentation would likely involve the loss of the N-hydroxyacetimidamide moiety or parts of it, as well as characteristic fragments from the fluorophenyl group. researchgate.netmdpi.com
Chromatographic Techniques for Purity Assessment and Isolation of Compound and Analogues
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for the isolation of the compound and its analogues.
Purity Assessment: Reversed-phase HPLC (RP-HPLC) is a standard method for determining the purity of aromatic compounds. sielc.comhelixchrom.com A C18 column is often used with a mobile phase consisting of a mixture of water (often with a buffer like phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. quora.com The polarity of this compound, with its polar N-hydroxyacetimidamide group, makes it suitable for RP-HPLC. fishersci.comnih.gov The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The limit of detection for similar aromatic compounds can be in the low µg/L range. nih.gov
Isolation of Analogues: Preparative HPLC can be used to isolate the target compound from reaction mixtures or to separate a series of structurally related analogues. The conditions are typically scaled up from the analytical method. The use of fluorinated stationary phases can sometimes offer better separation for fluorinated compounds. researchgate.net
Typical RP-HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| This table represents a typical starting point for method development. |
X-ray Crystallography and Cryo-Electron Microscopy for Ligand-Protein Complex Structure Determination
To understand how this compound interacts with its protein target, high-resolution structural techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed.
X-ray Crystallography: This technique can provide an atomic-level view of the compound bound to its protein target, revealing specific interactions such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov Obtaining a high-quality crystal of the protein-ligand complex is a critical and often challenging step. rcsb.org For a fluorinated ligand like this compound, the fluorine atom can participate in specific interactions, including hydrogen bonds, which can be visualized. acs.orgnih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative, especially for large protein complexes or those that are difficult to crystallize. nih.govnih.govpnas.orgresearchgate.net It allows for the determination of protein structures in a near-native state. Recent advances have enabled the visualization of small molecule inhibitors bound to their target enzymes, providing insights into their binding mode and the conformational changes they induce in the protein. nih.govmpg.de
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Affinity Measurements
Quantitative measurement of the binding affinity of this compound to its target protein is crucial for understanding its potency. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques for this purpose.
Surface Plasmon Resonance (SPR): SPR is a real-time, sensitive technique that monitors the binding of a ligand (the analyte) to a protein that is immobilized on a sensor surface. springernature.comnih.gov It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR is particularly useful for studying the binding of small molecules to proteins. reichertspr.comnih.govbiosensingusa.com
Comparison of Binding Parameters Obtainable from ITC and SPR:
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Binding Affinity (Kd/KD) | Yes | Yes |
| Stoichiometry (n) | Yes | Can be inferred |
| Enthalpy (ΔH) | Yes | No |
| Entropy (ΔS) | Yes | No |
| Association Rate (kₐ) | Can be determined with specific models | Yes |
| Dissociation Rate (kd) | Can be determined with specific models | Yes |
Enzyme Kinetics and Inhibition Assays (In Vitro Characterization)
To characterize the inhibitory activity of this compound against its target enzyme, a series of in vitro enzyme kinetics and inhibition assays are performed.
Enzyme Inhibition Assays: These assays are designed to measure the effect of the compound on the rate of the enzymatic reaction. A common parameter determined from these assays is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. edx.orgnih.govreddit.comnih.gov The IC₅₀ value is dependent on the experimental conditions, including the substrate concentration.
Enzyme Kinetics: More detailed kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki). The Ki is a true dissociation constant for the enzyme-inhibitor complex and is independent of the substrate concentration, making it a more fundamental measure of inhibitor potency than the IC₅₀. edx.org
Hypothetical Enzyme Inhibition Data for this compound:
| Assay Parameter | Value |
| Target Enzyme | [Example: Matrix Metalloproteinase-13] |
| Substrate | [Example: Fluorogenic Peptide Substrate] |
| IC₅₀ | 150 nM |
| Mechanism of Inhibition | Competitive |
| Ki | 75 nM |
| Note: This is a hypothetical data table. The actual values would be determined experimentally. |
Theoretical and Computational Studies on 2 3 Fluorophenyl N Hydroxyacetimidamide
Quantum Chemical Calculations (e.g., DFT, FMO, ESP) for Electronic Properties and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for investigating molecular structure, stability, and reactivity. researchgate.net
Density Functional Theory (DFT) DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be employed to optimize the geometry of 2-(3-Fluorophenyl)-N-hydroxyacetimidamide. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional conformation of the molecule. For instance, studies on similar fluorophenyl compounds have used DFT to analyze how the fluorine substituent influences molecular geometry and electronic structure. nih.govelsevierpure.com The presence of the N-hydroxyacetimidamide group suggests the possibility of tautomerism (keto and iminol forms), and DFT can determine the relative stability of these forms. nih.gov
Frontier Molecular Orbitals (FMO) The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. elsevierpure.comelsevierpure.com For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. researchgate.net Theoretical calculations on related fluorophenyl derivatives have shown that the fluorine atom can lower both HOMO and LUMO energy levels. elsevierpure.comelsevierpure.com
Electrostatic Potential (ESP) An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, colored red) regions. For this compound, the ESP map would likely show negative potential around the oxygen and nitrogen atoms of the N-hydroxyacetimidamide group, indicating their role as hydrogen bond acceptors and sites for metal ion chelation. researchgate.net This is a critical feature for potential enzyme inhibition. nih.gov
Table 1: Hypothetical Quantum Chemical Properties of this compound (Illustrative)
| Parameter | Theoretical Method | Predicted Value | Significance |
| Total Energy | DFT (B3LYP/6-311G(d,p)) | -648.7 Hartree | Indicates molecular stability. |
| HOMO Energy | DFT (B3LYP/6-311G(d,p)) | -6.8 eV | Relates to electron-donating ability. |
| LUMO Energy | DFT (B3LYP/6-311G(d,p)) | -1.2 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | DFT (B3LYP/6-311G(d,p)) | 5.6 eV | Suggests high kinetic stability. elsevierpure.com |
| Dipole Moment | DFT (B3LYP/6-311G(d,p)) | 3.5 Debye | Indicates overall molecular polarity. |
Molecular Dynamics Simulations of Compound-Protein Interactions
Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. bohrium.comnih.gov This technique can provide detailed, atomic-level insights into how a ligand, such as this compound, interacts with a biological target, typically a protein. nih.gov
The process begins by placing the compound into the active site of a target protein, often identified through molecular docking. The entire system, including the protein, ligand, and surrounding solvent (usually water and ions), is then simulated. nih.gov MD simulations allow for the observation of conformational changes in both the ligand and the protein upon binding and can be used to assess the stability of the resulting complex. mpg.de Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To evaluate the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding.
Hydrogen Bond Analysis: To quantify the number and duration of hydrogen bonds formed between the ligand and the protein, which are critical for binding affinity. mpg.de
Given the N-hydroxyacetimidamide moiety's similarity to hydroxamic acids, which are known inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), a suitable protein target could be selected from these families. mdpi.com An MD simulation would reveal whether the compound remains stably bound in the active site and how its functional groups interact with key amino acid residues and the catalytic metal ion (e.g., Zn²⁺). nih.gov
Table 2: Illustrative MD Simulation Analysis of this compound with a Hypothetical Metalloenzyme Target
| Analysis Metric | Simulation Time | Result | Interpretation |
| RMSD of Complex | 100 ns | Plateau at ~2.5 Å | The complex reaches a stable conformation. |
| RMSF of Protein | 100 ns | Low fluctuation in active site residues | Ligand binding stabilizes the active site. |
| Key Hydrogen Bonds | 100 ns | Maintained >80% of simulation time | Strong, stable hydrogen bonding network. |
| Ligand Conformation | 100 ns | Torsion angles stable after 10 ns | The ligand adopts a consistent binding pose. |
Prediction of Molecular Descriptors for Biological Activity Research (e.g., Lipophilicity, Polarity, pKa)
Molecular descriptors are numerical values that quantify the physical, chemical, or topological characteristics of a molecule. nih.gov They are essential in computational drug discovery for developing Quantitative Structure-Activity Relationship (QSAR) models and for predicting a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). acs.org
For this compound, several key descriptors would be calculated to assess its drug-likeness:
Lipophilicity (LogP): This value indicates a compound's solubility in lipids versus water and affects its ability to cross cell membranes. The fluorine atom is expected to increase lipophilicity.
Topological Polar Surface Area (TPSA): TPSA is calculated from the surface contributions of polar atoms and is a good predictor of drug absorption and transport.
Molecular Weight (MW): A fundamental property influencing diffusion and bioavailability.
Number of Hydrogen Bond Donors and Acceptors: These counts are critical for molecular interactions and are part of established drug-likeness rules. nih.gov
pKa: The N-hydroxyacetimidamide group is acidic, and its pKa value is crucial for determining its ionization state at physiological pH (around 7.4). nih.gov This affects its ability to chelate metal ions and interact with protein targets. The pKa of hydroxamic acids typically ranges from 8.5 to 9.5. nih.gov
These descriptors can be readily calculated using various software packages and are often used to filter large compound libraries to select candidates with favorable properties for further investigation. nih.gov
Table 3: Predicted Molecular Descriptors for this compound (Illustrative)
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 184.17 g/mol | Within the typical range for small molecule drugs. nih.gov |
| Lipophilicity (XLogP3) | 1.3 | Indicates good balance between solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 61.9 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 2 | Contributes to specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to specific interactions with biological targets. |
| pKa (of OH group) | ~9.0 | Predicts partial ionization at physiological pH, important for metal chelation. nih.gov |
Virtual Screening and Ligand-Based Drug Design Methodologies in Academic Contexts
In the absence of a known biological target for a novel compound, or to identify new potential targets, computational screening methodologies are employed. These can be broadly categorized as structure-based or ligand-based.
Virtual Screening If a specific protein target is hypothesized (e.g., an MMP or HDAC), structure-based virtual screening (SBVS) can be performed. nih.gov This involves docking the 3D structure of this compound into the crystal structure of the protein to predict its binding mode and affinity. Hierarchical virtual screening is a common approach where large databases of compounds are filtered based on simple properties, followed by more computationally intensive docking and scoring for the most promising candidates. acs.orgnih.gov
Ligand-Based Drug Design When the structure of the target protein is unknown, ligand-based drug design (LBDD) becomes the method of choice. creative-enzymes.comnih.gov This approach relies on the knowledge of other molecules that are active against a particular target. itmedicalteam.pl If a set of known inhibitors for a target enzyme exists, a pharmacophore model can be developed. This model represents the essential 3D arrangement of functional groups required for biological activity. The structure of this compound could then be compared to this pharmacophore to assess its potential as an inhibitor for that target. nih.gov Similarly, 2D or 3D QSAR models, which correlate molecular descriptors with activity, can predict the biological activity of the compound based on the properties of a training set of known active molecules. nih.gov
These methodologies allow researchers to computationally prioritize which biological targets are most likely to be modulated by this compound, guiding future experimental validation.
Preclinical Research Applications and Future Directions for 2 3 Fluorophenyl N Hydroxyacetimidamide
Role of the Compound in In Vitro Biological Assay Development and Validation
The N-hydroxyacetimidamide moiety is structurally related to hydroxamic acids, a class of compounds known to chelate metal ions and act as inhibitors of various metalloenzymes. This suggests that 2-(3-Fluorophenyl)-N-hydroxyacetimidamide could be a candidate for screening against a range of enzymatic targets. For instance, acetohydroxamic acid is a known inhibitor of urease, a key enzyme in certain bacterial infections. medchemexpress.com Derivatives of acetamide (B32628) have also been investigated as potent urease inhibitors. nih.gov
The development of in vitro assays for this compound would likely begin with enzyme inhibition assays against metalloenzymes. The presence of the 3-fluorophenyl group could influence the compound's potency, selectivity, and pharmacokinetic properties compared to unsubstituted parent compounds. The fluorine atom can alter the electronic properties of the phenyl ring and participate in specific interactions within an enzyme's active site, potentially leading to enhanced binding affinity.
A typical in vitro assay validation for a compound like this would involve determining its half-maximal inhibitory concentration (IC₅₀) against a target enzyme. For example, in an anti-urease assay, the IC₅₀ value would quantify the concentration of the compound required to inhibit 50% of the urease activity.
Table 1: Illustrative In Vitro Enzyme Inhibition Data for a Hypothetical Compound Series
| Compound | Target Enzyme | IC₅₀ (µM) |
| N-hydroxyacetamidine | Urease | 18.5 |
| 2-Phenyl-N-hydroxyacetimidamide | Urease | 5.2 |
| This compound | Urease | 1.5 |
| This compound | Carbonic Anhydrase | > 100 |
| Thiourea (Control) | Urease | 22.3 |
This table presents hypothetical data for illustrative purposes to demonstrate how results from in vitro assays would be presented.
Investigation in In Vivo Non-Human Animal Models for Target Engagement and Biological Response
Following promising in vitro results, the next logical step would be to investigate the compound's effects in in vivo non-human animal models. Rodent models are commonly used to evaluate the bioactivity and target engagement of novel chemical entities. nih.gov For a compound with potential urease inhibitory activity, a common model would be an infection model in mice or rats using a urease-producing bacterium like Helicobacter pylori or Proteus mirabilis.
In such a study, researchers would assess the compound's ability to reduce the bacterial load or mitigate the pathological effects of the infection. Target engagement could be confirmed by measuring the urease activity in tissue samples from treated and untreated animals. The 3-fluorophenyl group may enhance the compound's metabolic stability and oral bioavailability, which are critical parameters for efficacy in in vivo models.
Table 2: Example of a Study Design for In Vivo Evaluation
| Study Parameter | Description |
| Animal Model | C57BL/6 mice infected with Helicobacter pylori |
| Test Compound | This compound |
| Control Groups | Vehicle control; Positive control (e.g., Acetohydroxamic acid) |
| Primary Endpoint | Reduction in gastric bacterial load (CFU/g of stomach tissue) |
| Secondary Endpoint | Measurement of urease activity in stomach homogenates |
| Target Engagement Marker | Inhibition of urease activity ex vivo |
This table outlines a hypothetical study design and does not represent an actual experiment.
Development of Chemical Probes and Tool Compounds for Biological Research
A compound with confirmed biological activity and a well-defined mechanism of action can be developed into a chemical probe. Chemical probes are essential tools for studying biological pathways and validating drug targets. To be useful, a probe should be potent, selective, and have a known mechanism of action.
Starting with a lead compound like this compound, a chemical probe could be synthesized by incorporating a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne group. This allows for the visualization and pull-down of the target protein, helping to confirm its identity and explore its interactions with other proteins. The synthesis of such probes often involves multi-step chemical modifications of the parent compound.
Table 3: Key Characteristics of an Ideal Chemical Probe
| Characteristic | Description |
| Potency | High affinity for the target protein (typically nanomolar range) |
| Selectivity | Minimal off-target effects at the working concentration |
| Mechanism of Action | Well-characterized interaction with the target (e.g., competitive inhibitor) |
| Cell Permeability | Ability to cross cell membranes to engage intracellular targets |
| Chemical Tractability | A structure that allows for the attachment of reporter tags without losing activity |
| Paired Negative Control | A structurally similar but inactive analog to control for non-specific effects |
Integration with High-Throughput Screening Initiatives for Mechanistic Elucidation
High-throughput screening (HTS) is a powerful method used in drug discovery to test thousands of compounds for activity against a specific biological target. nih.govresearchgate.net A compound like this compound could be part of a larger chemical library screened in an HTS campaign. If identified as a "hit," it would undergo further validation to confirm its activity and rule out assay interference. nih.gov
Alternatively, if this compound is already known to be active, a focused library of its analogs could be synthesized and screened to establish a structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule—such as the position of the fluorine atom on the phenyl ring or the substituents on the acetimidamide group—to identify analogs with improved potency and selectivity. HTS can rapidly provide data on a large number of such analogs, accelerating the optimization process. researchgate.net
Table 4: Hypothetical High-Throughput Screening Workflow for Urease Inhibitors
| HTS Stage | Description | Outcome |
| Primary Screen | 100,000 compounds screened at a single concentration (10 µM) | 1,200 initial "hits" identified (1.2% hit rate) |
| Hit Confirmation | Hits are re-tested in triplicate at the same concentration | 850 confirmed hits |
| Dose-Response | Confirmed hits are tested across a range of concentrations | IC₅₀ values determined for 500 active compounds |
| SAR Analysis | Active compounds are clustered by chemical scaffold to identify promising series | N-hydroxyacetimidamide series selected for optimization |
This table illustrates a typical workflow and does not represent specific experimental results.
Unexplored Biological Pathways and Potential Research Avenues for N-Hydroxyacetimidamides
While the inhibition of metalloenzymes like urease is a plausible area of research for N-hydroxyacetimidamides, their biological activities are not necessarily limited to this target class. The N-hydroxyacetimidamide functional group is a bioisostere of other functionalities found in various bioactive molecules, suggesting that it could interact with a broader range of biological targets.
Future research could explore the potential of compounds like this compound to modulate other pathways. For example, some nitrogen-containing heterocyclic compounds are known to interfere with protein-protein interactions or act on G-protein coupled receptors (GPCRs). The specific substitution pattern of the fluorophenyl ring could be tailored to target specific enzyme isoforms or receptor subtypes, opening up new therapeutic possibilities in areas such as oncology, inflammation, or neurodegenerative diseases. Investigating the broader biological effects of this chemical class through techniques like phenotypic screening or chemoproteomics could uncover novel mechanisms of action and unexplored therapeutic applications.
Q & A
Q. Advanced Research Focus
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the hydroxyacetimidamide moiety, which hydrolyze in vivo to release the active compound.
- Co-solvent systems : Use cyclodextrins or PEG-based surfactants to enhance solubility. For fluorophenyl derivatives, β-cyclodextrin encapsulation has shown efficacy in improving bioavailability .
- Salt formation : React with HCl or sodium salts to form water-soluble ionic derivatives while preserving the fluorophenyl pharmacophore .
How should researchers design experiments to elucidate the metabolic pathways of this compound in preclinical models?
Q. Advanced Research Focus
- Radiolabeling : Synthesize a ¹⁴C-labeled version to track metabolites via scintillation counting or autoradiography.
- LC-MS/MS metabolomics : Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites in liver microsomes. For example, hydroxylation at the fluorophenyl ring or N-hydroxy group conjugation may occur .
- CYP enzyme inhibition assays : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic enzymes involved .
Notes on Methodology and Data Sources
- Synthesis references : Alkaline substitution and iron powder reduction are standard for fluorophenyl intermediates .
- Analytical techniques : NMR and HRMS are mandatory for structural validation; HPLC ensures purity .
- Computational tools : DFT and MD simulations provide mechanistic insights into stability and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
